molecular formula C11H15Cl2NO B066799 (s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol CAS No. 161229-01-2

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol

Cat. No.: B066799
CAS No.: 161229-01-2
M. Wt: 248.15 g/mol
InChI Key: MXOPILVGQYKXRO-NSHDSACASA-N
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Description

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is a chiral compound with significant applications in various fields of scientific research. Its unique structure, characterized by the presence of dichlorophenyl and dimethylamino groups, makes it a valuable compound for studying chemical reactions, biological interactions, and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol typically involves the reaction of 3,4-dichlorophenylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.

Scientific Research Applications

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research explores its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-(3,4-Dichloro-phenyl)-piperazine: Another chiral compound with similar structural features but different functional groups.

    3,4-Dichlorobenzylsulfonyl chloride: Shares the dichlorophenyl group but has different chemical properties and applications.

Uniqueness

(s)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for studying stereochemistry and chiral interactions.

Properties

IUPAC Name

(1S)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOPILVGQYKXRO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649666
Record name (1S)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161229-01-2
Record name (1S)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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